An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline (CAS Number: 98556-31-1)
An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline (CAS Number: 98556-31-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chloro-6-iodoquinazoline (CAS No. 98556-31-1), a key intermediate in pharmaceutical synthesis, particularly in the development of targeted cancer therapies. This document details its physicochemical properties, synthesis protocols, and its pivotal role in the creation of kinase inhibitors.
Physicochemical Properties
4-Chloro-6-iodoquinazoline is a halogenated quinazoline derivative. Its structure, featuring both a chloro and an iodo substituent, makes it a versatile building block in organic synthesis. The physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 98556-31-1 | [1][2][3][4][5] |
| Molecular Formula | C₈H₄ClIN₂ | [1][2][3][4] |
| Molecular Weight | 290.49 g/mol | [1][2][3][4] |
| Appearance | Light brown to dark grey solid | [6][7] |
| Melting Point | 175.0 to 179.0 °C | [3][7] |
| Boiling Point (Predicted) | 363.2 ± 22.0 °C | [3][7] |
| Density (Predicted) | 2.017 ± 0.06 g/cm³ | [7] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly, Heated), Dimethyl Sulfoxide, and Dichloromethane. | [7][8] |
| InChI Key | BDAIUOPDSRAOKI-UHFFFAOYSA-N | [9] |
| SMILES | C1=CC2=C(C=C1I)C(=NC=N2)Cl | [9] |
Spectroscopic Data
Synthesis of 4-Chloro-6-iodoquinazoline
4-Chloro-6-iodoquinazoline is synthesized from 6-iodoquinazolin-4-one. The following is a detailed experimental protocol based on established methods.[6][7]
Experimental Protocol: Synthesis from 6-Iodoquinazolin-4-one
Materials:
-
6-Iodoquinazolin-4-one
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
1,2-Dichloroethane (DCE) (if using oxalyl chloride)
-
Dichloromethane (DCM)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water bath
Procedure using Thionyl Chloride: [6]
-
In a reaction flask, suspend 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL).
-
Slowly add a catalytic amount of dimethylformamide (DMF) (0.5 mL).
-
Heat the mixture to reflux and maintain for 4.5 hours.
-
After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.
-
To the residue, add dichloromethane (DCM) (20 mL) and toluene (50 mL) and evaporate to dryness under reduced pressure. Repeat this step to ensure complete removal of residual thionyl chloride.
-
The resulting brown solid is 4-chloro-6-iodoquinazoline (yield ~99%).[6]
Procedure using Oxalyl Chloride: [7]
-
In a flask under a nitrogen atmosphere, cool a solution of 1,2-dichloroethane (DCE) (10 mL) in an ice-water bath.
-
Add anhydrous dimethylformamide (DMF) (3.20 mL).
-
Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white precipitate may form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.
-
Add 6-iodoquinazolin-4-one (5.0 g, 18 mmol) in portions under a nitrogen flow.
-
Heat the mixture to reflux and maintain for 4.5 hours.
-
Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (~300 mL).
-
Extract the product with dichloromethane (DCM) (~500 mL, then 2 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-chloro-6-iodoquinazoline as a brown solid (yield ~99%).[7]
Synthesis Workflow Diagram
Chemical Reactivity and Applications
4-Chloro-6-iodoquinazoline is a valuable intermediate due to its two reactive sites. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, while the iodine atom at the 6-position can participate in various coupling reactions, such as the Suzuki coupling.[2][10]
The most prominent application of this compound is as a key building block in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][10][11] Lapatinib is used in the treatment of HER2-positive breast cancer.[11]
Beyond its role in synthesizing Lapatinib, 4-chloro-6-iodoquinazoline is utilized in the development of other novel anticancer and antimicrobial agents.[12] It is also explored in agricultural chemistry for creating herbicides and pesticides.[12]
Logical Relationship in Lapatinib Synthesis
Role in Targeting Signaling Pathways
As a precursor to Lapatinib, 4-chloro-6-iodoquinazoline is integral to the development of drugs that modulate critical cell signaling pathways involved in cancer progression. Lapatinib inhibits the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.
EGFR/HER2 Signaling Pathway and Inhibition by Lapatinib
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 4. acgpubs.org [acgpubs.org]
- 5. rsc.org [rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 9. PubChemLite - 4-chloro-6-iodoquinazoline (C8H4ClIN2) [pubchemlite.lcsb.uni.lu]
- 10. Effect of Lapatinib on the Outgrowth of Metastatic Breast Cancer Cells to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
